1-(3-Morpholinopropyl)-2-thiourea

Description

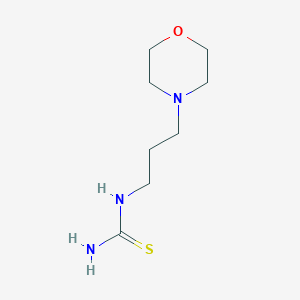

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-ylpropylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3OS/c9-8(13)10-2-1-3-11-4-6-12-7-5-11/h1-7H2,(H3,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAANQRSELTXKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00912215 | |

| Record name | N-[3-(Morpholin-4-yl)propyl]carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111538-46-6 | |

| Record name | N-[3-(4-Morpholinyl)propyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111538-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(Morpholin-4-yl)propyl]carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 111538-46-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing the Thiourea and Morpholine Scaffolds in Modern Chemistry

Thiourea (B124793) and its derivatives are recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous bioactive compounds and pharmaceuticals. researchgate.net This versatility stems from the thiourea moiety's ability to form stable complexes with various metal ions and to participate in hydrogen bonding, which is crucial for interacting with biological targets. researchgate.netbiointerfaceresearch.com The core structure, with its sulfur and nitrogen atoms, allows for the formation of both hydrogen bond donors and acceptors, facilitating interactions with a wide range of enzymes. biointerfaceresearch.com

Similarly, morpholine (B109124) is a frequently utilized heterocycle in medicinal chemistry, valued for its contribution to a wide array of biological activities and its ability to improve the pharmacokinetic properties of drug candidates. nih.gov The inclusion of a morpholine ring in a molecule can enhance its water solubility and metabolic stability, making it a desirable feature in drug design. researchgate.net The combination of these two pharmacophores, thiourea and morpholine, into a single molecular entity like 1-(3-morpholinopropyl)-2-thiourea, presents a compelling strategy for the development of novel compounds with potential therapeutic applications. mdpi.com

The Significance of N Substituted Thioureas As Versatile Building Blocks and Bioactive Molecules

N-substituted thioureas are highly versatile compounds that serve as both valuable synthetic intermediates (synthons) and potent bioactive agents. mdpi.comresearchgate.net Their utility in synthesis is demonstrated by their role in the preparation of various heterocyclic compounds. For instance, the reaction of N,N-disubstituted thioureas with dialkyl acetylenedicarboxylates can lead to the formation of thiazolidinone derivatives. nih.gov

Research Directions for 1 3 Morpholinopropyl 2 Thiourea and Its Derivatives

Current research on 1-(3-morpholinopropyl)-2-thiourea and its closely related derivatives is primarily focused on exploring their potential in medicinal chemistry and materials science. While specific research on this compound itself is not extensively detailed in the provided results, the broader context of thiourea (B124793) and morpholine (B109124) derivatives provides clear research trajectories.

One major area of investigation is the synthesis of novel derivatives and the evaluation of their biological activities. This includes creating libraries of related compounds with different substituents to understand structure-activity relationships (SAR). mdpi.com For example, studies on other N-substituted thioureas have shown that modifications to the side chains can significantly impact their efficacy as anticancer or antimicrobial agents. nih.gov

Another research avenue involves the study of their coordination chemistry. The thiourea moiety is an excellent ligand for metal ions, and the resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. nih.gov Research in this area would involve synthesizing metal complexes of this compound and characterizing their structural and electronic properties, as well as their potential as therapeutic agents or catalysts.

Furthermore, the unique combination of the polar morpholine group and the reactive thiourea unit makes these compounds interesting candidates for the development of chemical sensors. The thiourea group can act as a recognition site for specific anions or metal ions, leading to a detectable signal.

Below is a table summarizing the key properties of the parent compound, this compound:

| Property | Value | Reference |

| Chemical Name | This compound | chemicalbook.com |

| CAS Number | 111538-46-6 | chemicalbook.com |

| Molecular Formula | C8H17N3OS | matrixscientific.com |

| Molecular Weight | 203.31 | matrixscientific.com |

| Melting Point | 129-131 °C | matrixscientific.comchemicalbook.com |

| Boiling Point | 339.5±52.0 °C (Predicted) | chemicalbook.com |

| Density | 1.151±0.06 g/cm3 (Predicted) | chemicalbook.com |

| pKa | 14.78±0.70 (Predicted) | chemicalbook.com |

Synthetic Strategies and Structural Modifications of this compound

The synthesis of this compound and its derivatives is a focal point of research due to the versatile applications of thiourea compounds. This article explores the established and innovative methods for creating this specific morpholine-containing thiourea, as well as strategies for its further functionalization.

Coordination Chemistry and Metal Complex Formation of 1 3 Morpholinopropyl 2 Thiourea Derivatives

Ligand Properties and Donor Atom Coordination Modes in N-Substituted Thioureas

N-substituted thioureas, including 1-(3-morpholinopropyl)-2-thiourea, are known for their flexible coordination behavior, which arises from the presence of both "hard" nitrogen and "soft" sulfur donor atoms. tandfonline.com This allows for various coordination possibilities, which can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the specific substituents on the thiourea (B124793) backbone.

Monodentate Coordination through Sulfur

The most common coordination mode for thiourea and its derivatives is as a neutral monodentate ligand, bonding to the metal center exclusively through the sulfur atom of the thiocarbonyl group (C=S). tandfonline.commdpi.com This type of coordination is favored with soft metal cations like Au(I), Cu(I), Ag(I), Hg(II), Cd(II), Re(I), Ru(II), Pt(II), and Pd(II). researchgate.net For instance, in the absence of a base, N-Phenylmorpholine-4-carbothioamide (HPMCT) reacts with Pd(II) and Pt(II) to form complexes where the ligand is coordinated in a monodentate fashion through the sulfur atom. mdpi.com Spectroscopic evidence, such as a downfield shift of the C=S carbon signal in ¹³C NMR and a shift in the ν(C=S) stretching frequency in IR spectra, supports this coordination mode. mdpi.com

Bidentate Coordination Involving Nitrogen and Sulfur

N-substituted thioureas can also act as bidentate ligands, coordinating to a metal center through both the sulfur atom and one of the nitrogen atoms. tandfonline.commdpi.com This often occurs when the thiourea ligand is deprotonated, forming an anionic ligand that can chelate to the metal, creating a stable four-membered M-S-C-N ring system. tandfonline.com The presence of a base in the reaction medium can facilitate this deprotonation and favor bidentate coordination. mdpi.com For example, in a basic medium, HPMCT forms bidentate complexes with various divalent metal ions, coordinating through both the sulfur and a nitrogen atom. mdpi.com This mode of coordination is also observed in complexes where the ligand can form more stable five or six-membered chelate rings, for example, with the introduction of other donor groups in the substituent. nih.gov

Investigations into Multidentate and Bridging Coordination Possibilities

The versatility of thiourea-based ligands extends to multidentate and bridging coordination modes. tandfonline.commdpi.com The presence of additional donor atoms within the substituent, such as the oxygen and nitrogen atoms in the morpholine (B109124) ring of this compound, introduces the possibility of higher denticity. While less common, these multidentate coordination modes can lead to the formation of more complex and stable metal complexes. Furthermore, the sulfur atom of the thiourea moiety can act as a bridging ligand, connecting two metal centers. oup.com This bridging can occur in various structural motifs, leading to the formation of dimeric, polymeric, or cluster-type architectures. oup.com

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. mdpi.comnih.gov The stoichiometry of the reactants and the reaction conditions, such as the presence or absence of a base, can be controlled to direct the coordination mode of the ligand and the resulting complex geometry. mdpi.com For example, reacting N-Phenylmorpholine-4-carbothioamide (HPMCT) with bivalent metal ions in a 2:1 molar ratio without a base yields monodentate complexes, whereas the addition of a base like triethylamine (B128534) (Et₃N) leads to the formation of bidentate complexes. mdpi.com

A variety of spectroscopic techniques are employed to characterize these metal complexes and elucidate their structures.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. A shift in the ν(C=S) stretching frequency to a lower wavenumber upon complexation indicates coordination through the sulfur atom. mdpi.com Conversely, a shift in the ν(C-N) band to a higher frequency suggests an increase in the double bond character of the C-N bond, consistent with S-coordination. mdpi.com The disappearance of the N-H stretching vibration can indicate deprotonation and bidentate coordination. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide valuable information about the ligand's environment upon complexation. In ¹H NMR, a downfield shift of the N-H proton signal can suggest coordination through the sulfur atom due to an increase in electron density on the proton. mdpi.com In ¹³C NMR, a downfield shift of the C=S carbon signal is a strong indicator of sulfur coordination. mdpi.com

UV-Visible Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the metal complexes. The appearance of new absorption bands, such as metal-to-ligand charge transfer (MLCT) bands, upon complexation provides evidence of coordination. utm.my

| Technique | Key Observables for Coordination |

| Infrared (IR) Spectroscopy | Shift in ν(C=S) and ν(C-N) stretching frequencies, disappearance of ν(N-H) |

| NMR Spectroscopy | Downfield shift of N-H proton and C=S carbon signals |

| UV-Visible Spectroscopy | Appearance of new absorption bands (e.g., MLCT) |

| X-ray Crystallography | Determination of bond lengths, angles, and overall geometry |

Influence of Metal Ions on Ligand Conformation and Electronic Structure in Complexes

The coordination of a metal ion to a this compound derivative significantly influences the ligand's conformation and electronic structure. mdpi.comresearchgate.net The geometry of the resulting complex is dictated by the preferred coordination number and geometry of the metal ion. For instance, Cu(I) and Zn(II) often form tetrahedral complexes, while Ni(II) and Cu(II) can adopt square planar geometries. nih.gov

The coordination process alters the electron density distribution within the ligand. Upon coordination through the sulfur atom, there is a flow of electron density from the ligand to the metal ion. mdpi.com This is reflected in the spectroscopic data, such as the downfield shift of the C=S carbon in the ¹³C NMR spectrum, which indicates a decrease in electron density on the thiocarbonyl carbon. mdpi.com This electronic perturbation can also affect the reactivity of other parts of the ligand. For example, the acidity of the N-H protons can be enhanced upon coordination, making deprotonation and subsequent bidentate coordination more favorable. researchgate.net

Potential Applications of Morpholinopropyl Thiourea Metal Complexes in Catalysis and Advanced Materials

The unique coordination properties and structural diversity of metal complexes derived from this compound and related ligands make them promising candidates for various applications, particularly in the fields of catalysis and advanced materials. tandfonline.comnih.govresearchgate.net

Catalysis: Thiourea-based metal complexes have shown potential as catalysts in a range of organic transformations. tandfonline.comnih.gov The ability of the ligand to stabilize different oxidation states of the metal center and the potential for the ligand to participate directly in the catalytic cycle are key features. For example, some transition metal complexes have been investigated for their catalytic activity in reactions like enyne metathesis and transfer hydrogenation. syr.edu The morpholine moiety in this compound could also play a role in modulating the solubility and catalytic activity of the resulting metal complexes.

Advanced Materials: The ability of these ligands to form coordination polymers and other supramolecular assemblies opens up possibilities for the development of new advanced materials. oup.commdpi.com These materials could exhibit interesting properties such as nonlinear optical (NLO) behavior, which is relevant for applications in photonics and optical switching. utm.my The presence of both sulfur and nitrogen donor atoms, along with the potential for hydrogen bonding, can direct the self-assembly of these complexes into well-defined architectures. mdpi.com Furthermore, metal complexes of thiourea derivatives have been explored for their potential as precursors for the synthesis of metal sulfide (B99878) nanoparticles. nih.gov

Computational and Theoretical Investigations on 1 3 Morpholinopropyl 2 Thiourea

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic characteristics of 1-(3-morpholinopropyl)-2-thiourea. These calculations provide a detailed picture of the molecule's electron distribution, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) Applications for Molecular Optimization and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional structure (molecular optimization). rsc.orgbohrium.com These calculations also yield crucial electronic properties.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. bohrium.com A smaller gap suggests that the molecule can be more easily excited and is thus more reactive. Studies on similar benzoyl thiourea (B124793) derivatives linked to morpholine (B109124) have utilized DFT to evaluate quantum chemical parameters like ionization potential, electron affinity, electronegativity, and hardness, which are correlated with their biological activities. sciensage.infodntb.gov.ua

Table 1: Representative Quantum Chemical Parameters from DFT Calculations for Thiourea Derivatives

| Parameter | Description | Typical Value Range for Thiourea Derivatives |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | 3.0 to 5.0 eV |

| Dipole Moment | Measure of the net molecular polarity. | 5.0 to 8.0 Debye |

| Electronegativity (χ) | The ability of an atom to attract shared electrons. | 3.0 to 4.5 eV |

Note: The values presented are representative and derived from studies on various thiourea derivatives. Specific values for this compound would require dedicated DFT analysis.

Furthermore, DFT calculations are used to simulate spectroscopic data, such as FT-IR and NMR spectra. rsc.orgmdpi.com By comparing theoretical spectra with experimental results, researchers can confirm the synthesized molecular structure. bohrium.com

Investigation of Tautomeric Forms and Energetic Stability

Thiourea and its derivatives, including this compound, can exist in different tautomeric forms, primarily the thione (C=S) and thiol (C-S-H) forms. mdpi.comwikipedia.org The thione form is generally more prevalent and stable in aqueous solutions. mdpi.comresearchgate.net

Computational methods are essential for evaluating the energetic stability of these tautomers. By calculating the total energy of each form, researchers can predict their relative abundance at equilibrium. researchgate.net The stability of tautomers can be significantly influenced by the solvent environment, a factor that can be modeled using computational approaches like the Polarizable Continuum Model (PCM). researchgate.netresearchgate.netresearchgate.net For aminopurine derivatives, a related class of compounds, computational studies have shown that solvation can shift tautomeric preferences, for instance, making the N7H tautomer more stable than the N9H form in water for 8-aminopurine. mdpi.com A similar analysis for this compound would clarify its structural dynamics in different media.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.netnih.gov These methods are central to computer-aided drug design. singidunum.ac.rs

Molecular docking predicts the preferred orientation of the ligand when bound to a receptor, estimating the binding affinity through scoring functions. fip.orgfip.org For thiourea derivatives, docking studies have been used to explore their potential as inhibitors of various enzymes, including those involved in cancer and bacterial infections. nih.govarabjchem.org For instance, derivatives have been docked against protein kinases, DNA gyrase, and cyclooxygenase (COX) enzymes to elucidate their mechanism of action. researchgate.netsingidunum.ac.rsnih.gov

Following docking, Molecular Dynamics (MD) simulations can provide a more detailed view of the ligand-receptor complex over time. mdpi.comyoutube.com MD simulations, which can be run for nanoseconds to microseconds, assess the stability of the docked pose and reveal conformational changes in both the ligand and the protein upon binding. nih.govmdpi.com Key metrics from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), help to validate the stability of the interaction. mdpi.comnih.gov

Table 2: Example of Molecular Docking and Dynamics Data for a Ligand-Protein Complex

| Parameter | Description | Example Finding for a Thiourea Derivative |

|---|---|---|

| Docking Score | Estimated binding affinity (e.g., in kcal/mol). More negative values indicate stronger binding. | -5.0 to -9.0 kcal/mol |

| Key Interacting Residues | Amino acids in the protein's active site that form bonds with the ligand. | Hydrogen bonds with SER, HIS; Pi-pi stacking with TYR, PHE |

| RMSD (Ligand) | Root Mean Square Deviation of ligand atoms over the simulation, indicating stability in the binding pocket. | < 2.0 Å suggests a stable binding pose. |

| Binding Free Energy (MM/PBSA) | More accurate estimation of binding affinity calculated from MD simulation snapshots. | -30 to -70 kcal/mol |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical methods used to correlate a compound's structural or physicochemical properties with its biological activity or physical properties. farmaciajournal.comresearchgate.net These models are invaluable for predicting the efficacy of new, unsynthesized derivatives and for guiding the design of more potent compounds. nih.govscichemj.org

In a QSAR study, a series of related compounds, such as various thiourea derivatives, are synthesized and tested for a specific biological activity. farmaciajournal.comnih.gov Then, a wide range of molecular descriptors (e.g., lipophilicity (logP), molecular weight, polar surface area, and quantum chemical parameters) are calculated for each compound. scichemj.org Statistical methods, like multiple linear regression (MLR), are used to build a mathematical equation that links these descriptors to the observed activity. scichemj.org

A robust QSAR model, characterized by high correlation coefficients (R²) and cross-validation scores (Q² or r²cv), can then be used to predict the activity of new derivatives of this compound before they are synthesized, saving time and resources. nih.govnih.gov For example, QSAR studies on thiourea derivatives have successfully identified key predictors for anticancer and anti-HCV activity, such as hydrophobicity and the presence of specific chemical bonds. nih.govnih.gov

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry can be used to map out the entire mechanism of a chemical reaction, identifying transition states and intermediates along the reaction pathway. researchgate.net This is crucial for understanding how this compound might be synthesized or how it might decompose or metabolize.

For instance, the synthesis of thiourea derivatives often involves the nucleophilic attack of an amine on an isothiocyanate. mdpi.com DFT calculations can model this process, determining the activation energies for each step and identifying the most likely reaction pathway. Similarly, the decomposition mechanism of thiourea dioxides in solution has been elucidated using computational methods, revealing that the initial step is the cleavage of the C-S bond. acs.org A similar analysis for this compound could provide valuable information about its stability and reactivity in different chemical environments, such as its role in catalyzing reactions or its behavior as a precursor in organic synthesis. bibliotekanauki.plibm.com

Mechanistic Investigations of 1 3 Morpholinopropyl 2 Thiourea in Chemical Transformations

Role as a Brønsted Acid/Base Catalyst via Hydrogen-Bonding Interactions

The catalytic prowess of 1-(3-Morpholinopropyl)-2-thiourea is significantly attributed to its ability to act as a bifunctional catalyst, exhibiting both Brønsted acid and Brønsted base characteristics primarily through hydrogen-bonding interactions. The thiourea (B124793) moiety, with its two N-H protons, can function as a potent hydrogen-bond donor, a feature that is central to its catalytic mechanism. beilstein-journals.orgchemicalbook.com This dual hydrogen-bonding capability allows the catalyst to activate electrophilic substrates, such as carbonyl compounds, by coordinating to the oxygen atom, thereby increasing the electrophilicity of the carbonyl carbon.

Conversely, the sulfur and the nitrogen atoms of the thiourea group, along with the nitrogen atom of the morpholino group, can act as hydrogen-bond acceptors and Brønsted bases. This basic character enables the catalyst to deprotonate acidic protons of nucleophiles, enhancing their reactivity. In some instances, the tautomeric thiol form of thiourea is believed to act as the Brønsted base. chemicalbook.com This dual activation of both the electrophile and the nucleophile by a single catalytic entity is a hallmark of bifunctional catalysis, leading to significant rate enhancements.

Computational and experimental studies on analogous thiourea derivatives have provided insights into this dual role. For instance, in the tetrahydropyranylation of alcohols, an alternative mechanism suggests that electron-deficient thioureas can act as Brønsted acids, protonating the substrate to form an oxacarbenium ion which then reacts with the alcohol. researchgate.net This highlights the context-dependent nature of the catalytic mechanism, which can shift between a predominant hydrogen-bond donor and a Brønsted acid pathway.

The presence of the morpholino group in this compound introduces an additional basic site, potentially enhancing its Brønsted basicity and allowing for more complex interactions with substrates. This integrated functionality makes it an effective organocatalyst for a range of reactions.

Table 1: Bifunctional Catalytic Roles of Thiourea Derivatives

| Catalytic Role | Interacting Group(s) on Catalyst | Substrate Activation | Reference |

| Hydrogen-Bond Donor | Thiourea N-H groups | Activation of electrophiles (e.g., carbonyls, imines) | beilstein-journals.orgnih.gov |

| Brønsted Base | Thiourea S and N atoms, Morpholino N atom | Deprotonation of nucleophiles | beilstein-journals.orgchemicalbook.com |

| Brønsted Acid | Thiourea N-H (proton donation) | Protonation of substrates (e.g., formation of oxacarbenium ions) | researchgate.net |

Exploration of Reaction Intermediates and Transition State Structures

Understanding the transient species formed during a catalyzed reaction is crucial for elucidating its mechanism. In reactions facilitated by thiourea derivatives, the formation of specific intermediates and the geometry of transition states dictate the reaction pathway and its energetic favorability.

In many reactions catalyzed by thiourea-based catalysts, the initial step involves the formation of a complex between the catalyst and the substrate(s) through hydrogen bonding. For example, in the synthesis of 2-aryl benzothiazoles from substituted aldehydes and 2-aminothiophenol (B119425) catalyzed by thiourea, the catalyst activates the aldehyde's carbonyl group, facilitating the nucleophilic attack by the aminothiophenol to form an imine intermediate. beilstein-journals.org The catalyst is believed to stabilize this intermediate and the subsequent transition state leading to cyclization.

The structure of the transition state is critical for understanding the catalyst's efficiency. Computational studies on related systems have shown that the stabilization of transition states through multiple hydrogen bonds is a key factor. For instance, in conjugate addition reactions, the thiourea moiety can bind to the enolate intermediate, stabilizing the negative charge and influencing the stereochemical outcome. The relative energies of different possible transition state structures, which can be influenced by the catalyst's conformation, determine the dominant reaction pathway and the stereoselectivity of the product.

While specific intermediates and transition state structures for reactions catalyzed by this compound have not been extensively detailed in the literature, the general principles derived from studies of other thiourea catalysts are applicable. The interplay of hydrogen bonding from the thiourea moiety and the potential coordination involving the morpholino group would be expected to define the geometry and stability of these transient species.

Studies on Regioselectivity and Stereoselectivity in Reactions Facilitated by the Compound

The chiral environment created by a catalyst is fundamental to achieving high levels of stereoselectivity in asymmetric synthesis. While this compound itself is not chiral, its derivatives, particularly those incorporating chiral scaffolds, have been extensively used to control stereochemistry. The principles guiding this selectivity, however, are rooted in the fundamental interactions of the thiourea group.

In asymmetric reactions catalyzed by chiral thiourea derivatives, the catalyst orients the substrates in a specific manner within the transition state, favoring the formation of one enantiomer or diastereomer over the other. This control is achieved through a network of hydrogen bonds and steric interactions. For example, in asymmetric [3+2] annulation reactions, bifunctional thiourea catalysts have been shown to afford products with excellent diastereo- and enantioselectivities (up to >99% yield, >20:1 dr, and >99% ee). beilstein-journals.org

The regioselectivity of a reaction can also be influenced by the catalyst. By selectively activating one functional group over another, or by directing a nucleophile to a specific site on the substrate, the catalyst can control the position of bond formation. For instance, in reactions involving substrates with multiple electrophilic centers, the hydrogen-bonding pattern of the thiourea catalyst can favor attack at a particular site.

While there is a lack of specific data on the regioselective and stereoselective control exerted by the achiral this compound, its structural components suggest a potential for influencing reaction outcomes. The combination of the thiourea and morpholine (B109124) moieties can create a defined binding pocket for substrates, which could lead to modest levels of regioselectivity in certain reactions. The true potential for high stereocontrol, however, would be realized by introducing chirality into the catalyst's structure.

Table 2: Examples of Stereoselectivity in Thiourea-Catalyzed Reactions

| Reaction Type | Catalyst Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Asymmetric [3+2] Annulation | Chiral Bifunctional Thiourea | >20:1 | >99% | beilstein-journals.org |

| Asymmetric Aza-Michael Addition | Chiral Hybrid Thiourea | - | - | nih.gov |

| Asymmetric Aza-Henry Reaction | Chiral Thiourea | 1.5:1 | 90% | nih.gov |

| Asymmetric Michael Addition | Chiral Bifunctional Thiourea | - | 99% | nih.gov |

Catalytic Applications of 1 3 Morpholinopropyl 2 Thiourea and Its Derivatives

Organocatalysis in Asymmetric Synthesis

Bifunctional thiourea-amine organocatalysts have emerged as powerful tools in asymmetric synthesis. rsc.orgmdpi.com The synergistic action of the two functional groups is key to their success. The thiourea (B124793) group, with its two acidic N-H protons, activates electrophiles (like carbonyls, imines, or nitroolefins) by forming a double hydrogen bond, which increases their electrophilicity. rsc.orgresearchgate.net Simultaneously, the tertiary amine group activates the nucleophile through deprotonation or hydrogen bonding, bringing the two reacting partners into close proximity within a chiral environment and thereby controlling the stereochemical outcome of the reaction. nih.govnih.gov This dual activation model mimics the function of many enzymes. nih.gov

The asymmetric Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction extensively catalyzed by thiourea derivatives. researchgate.netrsc.org Bifunctional thiourea-amine catalysts, structurally analogous to 1-(3-Morpholinopropyl)-2-thiourea, have demonstrated high efficiency and stereoselectivity in these reactions. nih.gov They are effective in promoting the addition of various carbon and heteroatom nucleophiles to nitroalkenes, enones, and other Michael acceptors. nih.govrsc.org

For instance, catalysts derived from chiral diamines, incorporating both a thiourea and a tertiary amine, have been successfully used in the Michael addition of dicarbonyl compounds to nitroolefins. nih.gov The reaction between acetylacetone (B45752) and β-nitrostyrenes, catalyzed by novel L-thiazoline-thiourea derivatives, has been shown to produce products with up to 98% enantiomeric excess (ee). nih.gov The success of these reactions often depends on the catalyst's ability to form a well-organized transition state, which is facilitated by the dual hydrogen-bonding of the thiourea and the basicity of the amine. rsc.orgnih.gov

Table 1: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene Catalyzed by a Bifunctional Thiazoline-Thiourea Catalyst

| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 10 | Toluene | 24 | 95 | 96 |

| 2 | 10 | CH2Cl2 | 24 | 92 | 94 |

| 3 | 10 | THF | 36 | 88 | 90 |

| 4 | 5 | Toluene | 48 | 90 | 95 |

Data is representative of findings for chiral bifunctional L-thiazoline-thiourea derivatives as reported in related studies. nih.gov

The aldol (B89426) reaction is another cornerstone of carbon-carbon bond formation where bifunctional thiourea catalysts have made a significant impact. nih.govnih.gov In these reactions, the catalyst must control the formation of a new stereocenter while facilitating the addition of an enolate (or enol) to a carbonyl compound.

Quinidine-derived thiourea catalysts, which feature a tertiary amine within their structure, have been successfully employed in the direct asymmetric aldol reaction of unactivated ketones with isatins. nih.gov A proposed mechanism suggests the tertiary amine deprotonates the ketone to form an enolate, which is held in a chiral environment by the catalyst. The thiourea moiety then activates the isatin (B1672199) electrophile via hydrogen bonding, guiding the enolate's attack to achieve high enantioselectivity. nih.gov This strategy has been used to synthesize biologically important 3-alkyl-3-hydroxyindolin-2-ones with excellent yields and enantioselectivities. nih.gov While traditional aldol reactions often rely on enamine catalysis with secondary amines, the use of tertiary amine-thioureas opens up a complementary pathway via an enolate mechanism. nih.govnih.gov

Table 2: Asymmetric Aldol Reaction of Acetone with Isatin Catalyzed by a Quinidine-Thiourea Derivative

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Quinidine-thiourea | 10 | Dichloromethane | 85 | 92 |

| 2 | Quinine-thiourea | 10 | Dichloromethane | 82 | 88 (opposite enantiomer) |

| 3 | Cinchonidine-thiourea | 10 | Dichloromethane | 75 | 85 |

This table presents illustrative data based on research into cinchona alkaloid-thiourea catalyzed aldol reactions. nih.gov

The stereoselective formation of glycosidic bonds is a formidable challenge in synthetic chemistry. Thiourea-based organocatalysts have recently emerged as a breakthrough solution, promoting glycosylation reactions with high stereocontrol. nih.govrsc.org These catalysts activate glycosyl donors, often glycosyl chlorides or trichloroacetimidates, through hydrogen bonding, facilitating their reaction with alcohol acceptors. nih.govresearchgate.net

Macrocyclic bis-thioureas have shown exceptional ability to catalyze stereospecific glycosylations, yielding products with a predominant inversion of stereochemistry at the anomeric center (an SN2-like mechanism). nih.gov This approach provides a unified method for creating various types of glycosidic linkages, including 1,2-trans, 1,2-cis, and 2-deoxy-β-glycosides, which are often difficult to synthesize selectively. nih.gov The catalyst is believed to operate in a cooperative manner, activating both the glycosyl donor electrophile and the alcohol nucleophile simultaneously, reminiscent of how glycosyltransferase enzymes function. nih.gov

Metal-Complex Catalysis Derived from Morpholinopropyl Thioureas

The sulfur and nitrogen atoms in the thiourea moiety make it an excellent ligand for a wide range of metal ions. mdpi.comnih.gov When a thiourea derivative like this compound acts as a ligand, the resulting metal complex can exhibit unique catalytic properties that differ from the organocatalytic activity of the ligand alone. mdpi.com The morpholine (B109124) group can also participate in coordination, potentially creating a bidentate or tridentate ligand that forms a stable chelate with the metal center.

Complexes of nickel(II), copper(II), palladium(II), platinum(II), zinc(II), cadmium(II), and mercury(II) have been synthesized with N-Phenylmorpholine-4-carbothioamide, a related morpholino-thiourea derivative. mdpi.com In these complexes, the ligand coordinates to the metal through both the sulfur atom of the thiourea and the nitrogen atom of the morpholine ring. mdpi.com While much of the existing research on such complexes focuses on their biological activity or structural characterization, the principles extend to catalysis. mdpi.comnih.govunizar.es For example, thiourea-metal complexes have been investigated as catalysts in transfer hydrogenation and other redox reactions. mdpi.comgoogle.com The coordination of the metal can enhance Lewis acidity, create a specific geometry for substrate binding, and facilitate electron transfer processes, opening up catalytic pathways not accessible to the organocatalyst alone.

Catalyst Design Principles and Strategies for Enhanced Efficiency and Selectivity

The effectiveness of a bifunctional thiourea catalyst is highly dependent on its structure. The design of catalysts analogous to this compound involves the strategic modification of three key components: the chiral scaffold, the thiourea group, and the basic amine moiety. nih.govnih.gov

The Chiral Scaffold: The introduction of a rigid and well-defined chiral backbone is crucial for creating a specific three-dimensional pocket around the active site. This steric environment dictates the trajectory of the reacting partners, leading to high enantioselectivity. Scaffolds derived from amino acids, cinchona alkaloids, or chiral diamines are commonly employed. researchgate.netnih.gov

The Thiourea Moiety: The acidity of the thiourea N-H protons can be tuned by adding electron-withdrawing or -donating groups to the aryl substituents on the thiourea. For example, adding trifluoromethyl groups (e.g., in Schreiner's thiourea) increases the hydrogen-bonding strength, leading to stronger activation of the electrophile and often higher catalytic activity. researchgate.net

The Basic Group: The nature of the amine (or other basic group) is critical. Its basicity must be sufficient to activate the nucleophile but not so high as to cause unwanted side reactions. The steric accessibility of the basic site also plays a role. In this compound, the morpholine group provides a tertiary amine with moderate basicity. The propyl linker offers flexibility, allowing the two functional ends of the catalyst to adopt an optimal conformation for the dual activation of substrates. nih.gov

Strategies for enhancing efficiency include creating macrocyclic or more rigid structures to reduce conformational ambiguity and pre-organize the catalytic groups for reaction. nih.gov The development of multifunctional catalysts, which may include additional hydrogen-bond donors or other functionalities, represents a continuing effort to improve catalytic performance. nih.gov

Antimicrobial Activity Studies

The rise of multidrug-resistant pathogens presents a formidable challenge to global public health, necessitating the development of novel anti-infective agents. nih.govnih.gov Thiourea derivatives, including those containing a morpholine moiety, have emerged as a promising area of research due to their wide range of biological activities. mdpi.commdpi.com

Antibacterial Efficacy and Spectrum of Activity

Derivatives of this compound have demonstrated notable antibacterial properties. Research has shown that various thiourea derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, studies on N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide, a related morpholine thiourea derivative, revealed its efficacy against a panel of standard bacterial strains. mdpi.com

The antibacterial spectrum often includes clinically significant pathogens. One study synthesized a series of thiourea derivatives and found that a specific compound, TD4, was particularly potent against several Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 2–16 µg/mL. nih.gov Other research has documented the activity of different thiourea derivatives against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and Klebsiella pneumoniae. mdpi.commdpi.comekb.eg The inclusion of a thiazole scaffold in some thiourea derivatives led to significant inhibition of Gram-positive cocci, with MIC values between 2-32 µg/mL. nih.gov

The table below summarizes the antibacterial activity of selected thiourea derivatives against various bacterial strains.

| Derivative Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| Thiourea Derivative (TD4) | Staphylococcus aureus (MRSA, USA300) | 2 | nih.gov |

| Thiourea Derivative (TD4) | Staphylococcus epidermidis | 2-16 | nih.gov |

| Thiourea Derivative (TD4) | Enterococcus faecalis | 2-16 | nih.gov |

| Thiourea-Thiazole Hybrid (Comp. 3) | Gram-positive cocci | 2-32 | nih.gov |

| Thiourea-Thiazole Hybrid (Comp. 9) | Gram-positive cocci | 2-32 | nih.gov |

| General Thiourea Derivatives | Escherichia coli | 412 | ekb.eg |

| General Thiourea Derivatives | Bacillus subtilis | 1250 | ekb.eg |

Antifungal Properties and Associated Research

In addition to antibacterial effects, this compound derivatives and related compounds have been investigated for their antifungal potential. The need for new antifungal agents is critical due to the limited treatment options for invasive fungal infections. researchgate.net

Studies have shown that benzoyl thiourea derivatives linked to a morpholine moiety possess good antifungal activity. benthamdirect.com A specific morpholine-containing thiourea, N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide, and its metal complexes were screened for activity against various yeast strains, including Candida albicans, Candida krusei, Candida glabrata, Candida tropicalis, and Candida parapsilosis. mdpi.com Furthermore, novel thiourea derivatives containing a thiazole moiety have demonstrated broad-spectrum antifungal activity. mdpi.com Research into silicon-incorporated morpholine analogues also revealed potent fungicidal activity against several human pathogenic fungi, such as Candida species, Cryptococcus neoformans, and Aspergillus niger. nih.gov One study evaluated thiourea derivatives of 2-thiophenecarboxylic acid against nosocomial Candida auris strains, highlighting their potential to combat multidrug-resistant fungal pathogens. mdpi.comnih.gov

Proposed Mechanisms of Antimicrobial Action and Cellular Targets

The mechanisms through which thiourea derivatives exert their antimicrobial effects are multifaceted. One proposed mechanism involves the disruption of bacterial cell wall integrity. nih.gov Research on the thiourea derivative TD4 against MRSA showed that the compound damages the bacterial cell wall by disrupting NAD+/NADH homeostasis, which is crucial for cellular metabolism and energy production. nih.gov

Another potential mechanism is the interference with microbial communication systems. Some thiourea derivatives are thought to interfere with quorum sensing, a process that allows bacteria to coordinate gene expression and collective behaviors. This interference is attributed to their structural similarity to N-acyl-homoserine lactone, a key signaling molecule in bacterial communication. mdpi.com For certain modified thiourea polyurethane composites, the antibacterial action is linked to changes in membrane permeability and disruption of the cell wall structure. ekb.eg The ability of these compounds to act as both hydrogen bond donors and acceptors allows them to bind to various enzymes and receptors within microbial cells, inhibiting their function and leading to cell death. analis.com.my

Anticancer and Cytotoxic Activity Investigations

Thiourea derivatives have garnered significant interest as potential anticancer agents due to their ability to inhibit the growth of various cancer cell lines. mdpi.comnih.gov The structural versatility of the thiourea scaffold allows for modifications that can enhance cytotoxicity and selectivity towards cancer cells. biointerfaceresearch.comnih.govmdpi.com

Inhibition of Cancer Cell Proliferation Across Various Cell Lines

A substantial body of research has demonstrated the potent cytotoxic effects of thiourea derivatives against a wide array of human cancer cell lines. mdpi.commdpi.com These include, but are not limited to, breast cancer (MCF-7), lung cancer (A549), liver cancer (HepG2), colon cancer (HCT116, SW480), and prostate cancer (PC3). biointerfaceresearch.comeurekaselect.comnih.govnih.gov

For example, certain N,N′-diarylthiourea derivatives have shown efficacy in suppressing the growth of MCF-7 breast cancer cells. nih.govmdpi.com In some cases, the cytotoxic effect of novel thiourea derivatives has been reported to be greater than that of the conventional chemotherapy drug doxorubicin. nih.gov A study on bis-thiourea derivatives showed higher inhibitory potency against the HepG2 cell line than the reference drug etoposide. researchgate.net A morpholine-containing thiourea derivative, BPTMorph, was evaluated for its anticancer activity against HepG-2, MCF-7, and A-549 cancer cells, with its metal complexes showing even greater potency. researchgate.netresearchgate.net The introduction of different substituents onto the thiourea framework significantly influences the anticancer activity, allowing for the fine-tuning of these compounds as potential chemotherapeutics. analis.com.my

The table below presents the cytotoxic activity (IC₅₀ values) of various thiourea derivatives against several human cancer cell lines.

| Derivative Type | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | nih.gov |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | nih.gov |

| Thiourea Derivative 20 | MCF-7 (Breast) | 1.3 | biointerfaceresearch.com |

| Thiourea Derivative 20 | SkBR3 (Breast) | 0.7 | biointerfaceresearch.com |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | biointerfaceresearch.com |

| 3,4-dichlorophenyl-substituted thiourea (2) | SW620 (Colon) | 1.5 | nih.gov |

| 4-CF₃-phenyl-substituted thiourea (8) | SW480 (Colon) | 8.9 | nih.gov |

| Bis-thiourea derivative (24) | MOLT-3 (Leukemia) | 1.62 | researchgate.net |

Mechanisms of Action Including Apoptosis Induction and Cell Cycle Modulation

The anticancer effects of this compound derivatives are mediated through various cellular mechanisms, primarily involving the induction of programmed cell death (apoptosis) and interference with the cell cycle. nih.govnih.govnih.gov

Apoptosis Induction: Many thiourea derivatives have been shown to be potent inducers of apoptosis in cancer cells. nih.govnih.gov This process is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. For instance, studies have demonstrated that certain diarylthiourea compounds trigger apoptosis in MCF-7 cells through the activation of caspase-3 via an intrinsic pathway. nih.gov Other research has confirmed the activation of caspase 3/7 in various cancer cell lines following treatment with 1,3-disubstituted thiourea derivatives. nih.gov The pro-apoptotic impact can be significant, with some derivatives inducing late apoptosis or necrosis in up to 99% of colon cancer cells. nih.gov

Cell Cycle Modulation: Disruption of the normal cell cycle progression is another key strategy by which these compounds inhibit cancer cell growth. nih.gov Flow cytometry analysis has revealed that some thiourea derivatives can cause cell cycle arrest at specific phases. One study found that a diarylthiourea compound induced an arrest in the S phase of the cell cycle in treated MCF-7 cells, preventing the cells from proceeding with DNA replication and division. nih.gov Another novel synthetic 1,3-phenyl bis-thiourea compound was found to cause potent mitotic arrest in prometaphase. nih.gov This arrest is often accompanied by major spindle abnormalities and upregulation of key mitotic regulators like cyclin B1, ultimately leading to apoptotic cell death. nih.gov

Other reported mechanisms of anticancer action for thiourea derivatives include the inhibition of specific enzymes and signaling pathways crucial for cancer progression, such as COX-2, Epidermal Growth Factor Receptor (EGFR), and the suppression of Vascular Endothelial Growth Factor (VEGF) secretion. eurekaselect.comnih.govnih.gov Some derivatives also function as microtubule polymerization inhibitors, disrupting the cytoskeleton which is essential for cell division. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 1-(3-Morpholinopropyl)-2-thiourea, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: React 3-morpholinopropylamine with thiophosgene or an isothiocyanate derivative to form the thiourea backbone.

- Step 2: Purify intermediates via column chromatography or recrystallization to remove unreacted amines or byproducts.

- Critical Parameters:

Basic: How is the structural integrity of this compound validated in synthetic batches?

Methodological Answer:

Characterization involves:

- Spectroscopic Techniques:

- NMR: Confirm proton environments (e.g., morpholine ring protons at δ 2.4–3.8 ppm and thiourea NH signals at δ 7.5–8.5 ppm).

- IR: Identify thiourea C=S stretching at ~1250 cm⁻¹ and N-H vibrations at ~3300 cm⁻¹.

- Crystallography: Use SHELX or WinGX for single-crystal X-ray diffraction to resolve bond lengths and angles, particularly the C-S bond (~1.68 Å) and morpholine ring conformation .

Advanced: How does the morpholinopropyl group influence the compound’s bioactivity compared to other thiourea derivatives?

Methodological Answer:

- Comparative Studies:

- Replace the morpholinopropyl group with piperazine or pyrrolidine analogs to assess changes in target binding (e.g., enzyme inhibition).

- Key Findings: Morpholine’s oxygen atom enhances hydrogen-bonding with biological targets (e.g., kinases or proteases), improving selectivity over non-oxygenated analogs .

- Experimental Design:

- Use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) differences between derivatives.

- Perform molecular docking with software like AutoDock to map interactions at active sites .

Advanced: How can researchers resolve contradictions in reported antimicrobial efficacy of this compound analogs?

Methodological Answer:

- Data Triangulation:

- Compare MIC (Minimum Inhibitory Concentration) values across studies using standardized CLSI protocols to control for variability in bacterial strains or culture conditions.

- Assess the role of substituents: Halogenated phenyl-thioureas (e.g., 4-iodophenyl analogs) show higher activity due to lipophilicity, while morpholinopropyl derivatives may prioritize solubility over membrane penetration .

- Mechanistic Studies:

- Use fluorescent probes (e.g., SYTOX Green) to differentiate bactericidal vs. bacteriostatic effects.

- Validate target engagement via CRISPR-Cas9 knockout of putative microbial targets .

Basic: What analytical techniques are essential for quantifying this compound in biological matrices?

Methodological Answer:

- HPLC-MS/MS:

- Column: C18 reversed-phase with 0.1% formic acid in water/acetonitrile gradient.

- Detection: MRM transitions for [M+H]+ ions (e.g., m/z 232 → 145 for fragmentation patterns).

- Sample Preparation:

- Deproteinize plasma samples with acetonitrile (3:1 v/v) to improve recovery rates (>85%) .

Advanced: What strategies mitigate stability issues of this compound in aqueous solutions?

Methodological Answer:

- Degradation Pathways:

- Hydrolysis of the thiourea group under acidic/basic conditions generates amines and H2S.

- Stabilization Methods:

Advanced: How can computational modeling guide the design of this compound derivatives for CNS targets?

Methodological Answer:

- Blood-Brain Barrier (BBB) Penetration:

- Predict logP and polar surface area (PSA) using SwissADME. Optimal ranges: logP 2–3, PSA <90 Ų.

- Target-Specific Docking:

- Simulate binding to dopamine receptors (e.g., D2R) using Glide SP mode in Schrödinger Suite. Prioritize derivatives with ΔG < −8 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.